Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
Overview
Description
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is a chemical compound with the molecular formula C11H24O2Si. It is a derivative of cyclopentanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom. This compound is often used as an intermediate in organic synthesis, particularly in reactions where the tert-butyldimethylsilyl group can protect the alcohol functionality during the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves the reaction of 1,3-cyclopentanediol with tert-butyldimethylsilyl chloride in the presence of imidazole and DMF (dimethylformamide) as a solvent. The reaction is typically carried out at room temperature for several hours, followed by extraction and purification steps.
Procedure:
- Dissolve 1,3-cyclopentanediol (5 g, 49 mmol) and imidazole (5 g, 74 mmol) in DMF (20 mL).
- Add tert-butyldimethylsilyl chloride (5.9 g, 39 mmol) to the solution.
- Stir the reaction mixture at room temperature for 3 hours.
- Pour the reaction mixture into water and extract with diethyl ether.
- Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography (10% diethyl ether:hexanes) to obtain the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection of alcohol groups during multi-step synthesis.
Biology: May be used in the synthesis of biologically active molecules or as a building block in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- depends on its application. In organic synthesis, its primary role is to protect the alcohol functionality during chemical reactions. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: The parent compound without the silyl protecting group.
Cyclohexanol: A similar compound with a six-membered ring instead of a five-membered ring.
tert-Butyldimethylsilyl Ether: A general class of compounds where the tert-butyldimethylsilyl group is attached to different alcohols.
Uniqueness
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is unique due to the presence of the tert-butyldimethylsilyl group, which provides stability and protection to the alcohol functionality during chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.
Properties
IUPAC Name |
(1S,3S)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIOZRBFNUITF-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC[C@@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729736 | |
Record name | (1S,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183795-20-2 | |
Record name | (1S,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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